molecular formula C11H14Cl3NO B15052372 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride

Cat. No.: B15052372
M. Wt: 282.6 g/mol
InChI Key: ISJPQNPHKHMRME-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenyl group and a dimethylamino group attached to a propanone backbone. It is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures to handle the potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dichlorophenyl)amino]-1-(piperidin-1-yl)propan-1-one
  • 2-[(2,5-Dichlorophenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one
  • 2-[(2,5-Dichlorophenyl)amino]-1-(morpholin-4-yl)propan-1-one

Uniqueness

1-(2,5-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H14Cl3NO

Molecular Weight

282.6 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13;/h3-4,7H,5-6H2,1-2H3;1H

InChI Key

ISJPQNPHKHMRME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=C(C=CC(=C1)Cl)Cl.Cl

Origin of Product

United States

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